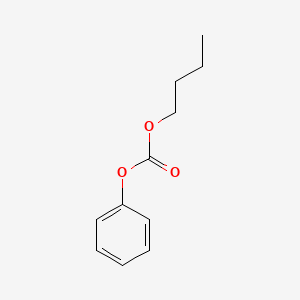

Butyl phenyl carbonate

Description

Historical Context and Evolution of Research Perspectives on Carbonate Esters

The study of carbonate esters dates back to the 19th century, with initial syntheses often relying on the use of highly toxic phosgene (B1210022) reacted with alcohols or phenols. mdpi.com This phosgenation process, while effective, presented significant safety and environmental hazards, limiting its widespread application and spurring the search for safer alternatives. mdpi.com The evolution of carbonate ester research has been marked by a significant shift towards "green chemistry" principles. mdpi.com This includes the development of non-phosgene routes, such as oxidative carbonylation of alcohols and, most notably, transesterification. mdpi.comtaylorandfrancis.com

The transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC), with phenols or other alcohols has become a cornerstone of modern carbonate synthesis. mdpi.commdpi.com This method avoids hazardous reagents and is often catalyzed by a variety of compounds, including metal oxides and basic ionic liquids. beilstein-journals.orgacs.org This evolution has not only made carbonate esters more accessible but has also broadened their research scope. Initially viewed as simple derivatives of carbonic acid, they are now recognized as key intermediates, sustainable solvents, and valuable reagents for a multitude of chemical transformations, reflecting a significant maturation in the research perspective on this class of compounds. taylorandfrancis.comarchivemarketresearch.com

Significance and Ubiquity of Butyl Phenyl Carbonate in Organic and Materials Chemistry

The significance of this compound, particularly the tert-butyl isomer, is most pronounced in its role as a chemical reagent in organic synthesis. Its primary application is as a source of the tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines in peptide synthesis and other complex molecular constructions. tcichemicals.comtandfonline.comwikipedia.org The use of tert-butyl phenyl carbonate offers a simple and selective method for the mono-Boc protection of diamines and other polyamines. orgsyn.orgthieme-connect.com The reaction proceeds efficiently, often by reacting the carbonate with the amine in a suitable solvent like ethanol (B145695), to yield the protected amine and phenol (B47542) as a byproduct. orgsyn.org This reagent provides an alternative to other Boc-donating agents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). tandfonline.comresearchgate.net

Beyond its role in protecting group chemistry, tert-butyl phenyl carbonate is utilized in the synthesis of various organic molecules, such as 2-nitroindoles and as an intermediate in the preparation of small-molecule inhibitors for enzymes like acetyl-CoA carboxylase. chemicalbook.com In the realm of materials chemistry, this compound and its derivatives serve as monomers or precursors in the synthesis of polycarbonates, which are valued for their transparency and durability. chemimpex.com The compound's stability and low volatility also make it a suitable component in the formulation of high-performance coatings and adhesives. chemimpex.com

Table 1: Physicochemical Properties of tert-Butyl Phenyl Carbonate

| Property | Value |

| CAS Number | 6627-89-0 chemimpex.comnih.gov |

| Molecular Formula | C₁₁H₁₄O₃ chemimpex.comnih.gov |

| Molecular Weight | 194.23 g/mol chemimpex.comnih.gov |

| Appearance | Colorless to light yellow liquid chemimpex.comcymitquimica.com |

| Density | 1.05 g/mL at 20 °C chemicalbook.comchemimpex.com |

| Boiling Point | 83 °C at 0.6 mmHg chemicalbook.comchemimpex.com |

| Flash Point | 101 °C (closed cup) vwr.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether and acetone. chemicalbook.comcymitquimica.com |

| Refractive Index | n20/D 1.48 chemimpex.com |

Conceptual Frameworks for Understanding Carbonate Reactivity and Stability

The reactivity of an asymmetric carbonate ester like this compound is governed by the two electrophilic centers: the carbonyl carbon and the aliphatic carbon of the butyl group. Nucleophilic attack can occur at either site, and the preferred pathway is dictated by the nature of the nucleophile, the leaving groups, and the reaction conditions.

Hydrolysis of carbonate esters can be catalyzed by acid, base, or enzymes. mdpi.comresearchgate.net Under basic conditions, the reaction typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism), leading to the formation of an unstable monoalkyl carbonate intermediate that subsequently decomposes. mdpi.com The stability of carbonate esters towards hydrolysis is influenced by both electronic and steric effects of the substituents. For instance, the bulky tert-butyl group in tert-butyl phenyl carbonate sterically hinders the approach of nucleophiles to the carbonyl carbon, making it significantly more stable towards hydrolysis compared to less hindered alkyl carbonates like ethyl phenyl carbonate. mdpi.comnih.gov

Transesterification is another key reaction, where an alcohol or phenol displaces one of the alkoxy or aryloxy groups. researchgate.net This equilibrium-driven process is central to the synthesis of various symmetric and asymmetric carbonates. mdpi.com For example, reacting this compound with a different alcohol (R'-OH) can lead to the formation of a new carbonate (butyl O-C(O)-O-R') and phenol. The stability of carbonate esters is also a critical consideration in their application. Thermal decomposition can occur, particularly at elevated temperatures, leading to the liberation of carbon dioxide and isobutylene (B52900) in the case of tert-butyl phenyl carbonate. chemicalbook.com The decomposition pathways of carbonate esters have been studied extensively, especially in the context of their use as electrolyte solvents in lithium-ion batteries, where their electrochemical stability is paramount. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-13-11(12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIUEWSUNAYXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880906 | |

| Record name | carbonic acid, butyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4824-76-4 | |

| Record name | Carbonic acid, butyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | carbonic acid, butyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Innovative Synthetic Methodologies for Butyl Phenyl Carbonate and Analogues

Development of Efficient and Environmentally Benign Synthesis Routes

The pursuit of green chemistry principles has driven the innovation of new synthetic pathways for carbonates that minimize waste, avoid toxic reagents, and improve atom economy. These methodologies focus on catalytic processes and the use of safer starting materials.

Transesterification represents one of the most promising green routes for synthesizing aryl carbonates. This method typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC) or dibutyl carbonate, with a phenol (B47542) in the presence of a catalyst. The reaction proceeds by exchanging the alkyl group of the carbonate with the aryl group of the phenol. mdpi.com While direct studies on butyl phenyl carbonate are less common, the principles are well-established from the extensive research on diphenyl carbonate (DPC) synthesis from DMC and phenol. mdpi.comresearchgate.net

Formation of an intermediate mixed carbonate (e.g., methyl phenyl carbonate).

Further reaction to form the desired symmetric or asymmetric carbonate.

A variety of catalysts have been developed to facilitate this reaction, with metal-based systems being particularly effective. For instance, molybdenum oxides supported on mesoporous silica (B1680970) (MoO₃/SBA-16) have shown high activity for the transesterification of dimethyl carbonate. nih.gov Similarly, zinc (II) acetylacetonate (B107027) has been identified as a highly effective catalyst for the melt transesterification of diphenyl carbonate with diols to produce polycarbonates, a process that relies on the same fundamental chemical transformation. nih.gov The mechanism often involves the coordination of the carbonate's carbonyl group to the metal center of the catalyst, which polarizes the carbonyl carbon and makes it more susceptible to nucleophilic attack by the phenol. mdpi.com

| Catalyst System | Substrates | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| MoO₃/SBA-16 | Dimethyl Carbonate (DMC) + Phenyl Acetate (B1210297) (PA) | 180 | 78.5 (DMC) | 46.5 (Diphenyl Carbonate) |

| Zn(Acac)₂ | Diphenyl Carbonate (DPC) + 1,4-Butanediol (B3395766) | 180 | - | High Yield (85.6%) |

| PbO-ZrO₂ | Methyl Phenyl Carbonate (MPC) | 200 | 76.6 (MPC) | 99.3 (Diphenyl Carbonate) |

| Ti-Beta Zeolite | Dimethyl Carbonate (DMC) + Phenol | 175 | 10.77 (Total Yield) | - |

Data sourced from references mdpi.comnih.govnih.gov. Note: Substrates and products may vary as they illustrate the general transesterification methodology applicable to this compound synthesis.

Historically, many carbonates were synthesized using phosgene (B1210022) or its derivatives like phenyl chloroformate. iupac.org For example, a common laboratory preparation of tert-butyl phenyl carbonate involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like pyridine. tandfonline.com However, the extreme toxicity of phosgene has necessitated the development of phosgene-free alternatives. researchgate.net

Transesterification, as detailed above, is the leading phosgene-free industrial process. mdpi.com Another significant phosgene-free strategy is oxidative carbonylation. This approach involves the reaction of an alcohol and/or phenol with carbon monoxide (CO) and an oxidant, typically oxygen, in the presence of a catalyst. researchgate.netacs.org This method directly constructs the carbonate linkage from simple precursors, avoiding the need for pre-synthesized reagents like dimethyl carbonate. The advantages of these phosgene-free routes include enhanced safety, reduced formation of corrosive byproducts (like HCl), and alignment with green chemistry objectives. iupac.org

Direct carbonylation techniques aim to synthesize carbonates in a single step from readily available feedstocks. A key advancement in this area is the use of carbon dioxide (CO₂) as a C1 source, which is an abundant, non-toxic, and renewable alternative to CO or phosgene. acs.org While the thermodynamic stability of CO₂ presents challenges, innovative catalytic systems are being developed to facilitate its incorporation. One novel approach involves a Staudinger/aza-Wittig (SAW) sequence to effectively trap CO₂ for the synthesis of ureas, a strategy that could be adapted for carbonate synthesis. acs.orgacs.org

Another direct method is the palladium-catalyzed carbonylation of aryl chlorides with alcohols or phenols using atmospheric pressure of carbon monoxide. organic-chemistry.org This technique is notable for its mild reaction conditions and tolerance of various functional groups. The catalytic system typically consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. This approach allows for the direct synthesis of aryl-alkyl esters and carbonates from simple starting materials.

| Carbon Source | Catalyst System | Substrates | Reaction Type |

|---|---|---|---|

| Carbon Monoxide (CO) | Pd(OAc)₂ / dcpp·2HBF₄ | Aryl Chloride + Phenol | Palladium-Catalyzed Carbonylation |

| Carbon Dioxide (CO₂) | Phosphine (for SAW sequence) | Azide + Amine + CO₂ | Staudinger/aza-Wittig Reaction |

| Carbon Monoxide (CO) + O₂ | Noble Metal Catalyst | Phenol + Alcohol | Oxidative Carbonylation |

Data sourced from references acs.orgorganic-chemistry.orggoogle.com.

Role of Reaction Media and Conditions in Synthetic Optimization

The efficiency, selectivity, and environmental impact of a synthetic process are critically dependent on the reaction medium and physical conditions. Optimizing these parameters is essential for developing commercially viable and sustainable methodologies.

The choice of solvent is a crucial aspect of green chemistry. Traditional syntheses of carbonates often employ chlorinated solvents like dichloromethane, which pose environmental and health risks. prepchem.comacs.org The shift towards "green solvents" aims to replace these hazardous substances with more benign alternatives.

Ionic liquids (ILs) have emerged as promising media for chemical synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. mdpi.com They can function as both the solvent and the catalyst, simplifying the reaction system. In carbonate synthesis, ILs can facilitate reactions by enhancing the solubility of reactants and stabilizing charged intermediates or transition states. researchgate.netmdpi.com For example, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has been shown to catalyze the formation of carbamates from organic carbonates, a reaction chemically related to carbonate synthesis. tno.nl The "BASIL" (Biphasic Acid Scavenging utilizing Ionic Liquids) process developed by BASF demonstrates a successful large-scale industrial application of ILs, highlighting their potential to replace conventional volatile organic compounds. pharmtech.com

Beyond ionic liquids, other green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being used as replacements for less desirable ether or chlorinated solvents. whiterose.ac.uk

The optimization of reaction conditions is fundamental to maximizing product yield and selectivity while minimizing energy consumption and side reactions.

Temperature: Reaction temperature significantly affects reaction rates and equilibrium positions. In transesterification reactions, higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or decomposition of products or catalysts. For instance, in the synthesis of DPC, an optimal temperature of 180 °C was found for the MoO₃/SBA-16 catalyst system; further increases did not improve yield. nih.gov In the classic synthesis of tert-butyl phenyl carbonate from phenyl chloroformate, the temperature is carefully maintained between 38 and 41 °C to control the exothermic reaction. prepchem.com

Pressure: Pressure is another critical parameter, particularly in reactions involving gases or the removal of volatile byproducts. In transesterification, applying a vacuum is a common strategy to remove the alcohol byproduct (e.g., methanol), which shifts the reaction equilibrium towards the product side, thereby increasing the final yield. researchgate.net Conversely, carbonylation reactions often require elevated pressures of CO, although recent advancements have enabled these reactions to proceed at atmospheric pressure, simplifying reactor design and improving safety. organic-chemistry.org

Stoichiometry: The molar ratio of reactants is crucial for achieving high conversion and selectivity. In the synthesis of an asymmetric carbonate like this compound, the stoichiometry must be carefully controlled to prevent the formation of symmetric byproducts (dibutyl carbonate and diphenyl carbonate). In many laboratory preparations, a slight excess of one reagent may be used to ensure the complete conversion of a more valuable starting material. For example, in the synthesis of tert-butyl phenyl carbonate, near-equimolar amounts of tert-butanol, pyridine, and phenyl chloroformate are used to achieve high yields of 93-95%. tandfonline.com

| Parameter | Condition/Value | Observed Effect | Reaction Example |

|---|---|---|---|

| Temperature | Increase from 180 °C to 220 °C | Increased reaction rate but can promote side reactions. | Melt Transesterification |

| Pressure | Reduced Pressure (Vacuum) | Removes volatile byproducts, shifting equilibrium to favor product formation. | Polycondensation |

| Pressure | Atmospheric CO Pressure | Enables direct carbonylation under milder, safer conditions. | Palladium-Catalyzed Carbonylation |

| Stoichiometry | Equimolar Reactants | High yield (93.5%) achieved with controlled 1:1:1 ratio. | tert-Butyl Phenyl Carbonate Synthesis |

| Catalyst Loading | Increase from 0.025% to 0.1% | Increases molecular weight and yield of polymer. | Polycarbonate Synthesis |

Data compiled from references nih.govtandfonline.comorganic-chemistry.orgprepchem.comrsc.org.

Solid-Phase Synthesis and Continuous Flow Methodologies

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) represents a powerful strategy for streamlining the synthesis of organic molecules by anchoring a substrate to an insoluble polymer support. scispace.comdurham.ac.uk This technique simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing, eliminating the need for complex chromatographic separations. durham.ac.uksopachem.com While specific literature on the solid-phase synthesis of this compound is not abundant, the principles can be readily applied.

A plausible solid-phase approach would involve the immobilization of one of the precursors, either phenol or n-butanol, onto a polymer resin. For instance, phenol could be attached to a polystyrene resin functionalized with a suitable linking group. The polymer-bound phenoxide would then be reacted with an excess of butyl chloroformate in solution. After the reaction is complete, the resin would be washed to remove unreacted butyl chloroformate and any soluble by-products. Finally, cleavage of the desired this compound from the solid support would yield the pure product.

An alternative is the use of solid-supported reagents, where the reagent itself is bound to the polymer, and the substrate remains in the solution phase. scispace.comsopachem.com For example, a polymer-bound base could be used to deprotonate phenol in solution, which then reacts with butyl chloroformate. The spent polymer-bound base is then simply filtered off. This approach combines the benefits of solution-phase kinetics with the purification advantages of solid-phase techniques. nih.gov

Table 1: Comparison of Solution-Phase vs. a Proposed Solid-Phase Synthesis for this compound

| Feature | Conventional Solution-Phase Synthesis | Proposed Solid-Phase Synthesis (Substrate-Bound) |

|---|---|---|

| Principle | All reactants are dissolved in a solvent. | One reactant is covalently attached to an insoluble polymer support. scispace.com |

| Purification | Typically requires liquid-liquid extraction and column chromatography. | Excess reagents and by-products are removed by filtration and washing of the polymer support. durham.ac.uk |

| Reagent Use | Stoichiometric amounts are preferred to minimize side products. | A large excess of solution-phase reagent can be used to drive the reaction to completion. durham.ac.uk |

| Reaction Monitoring | Straightforward using techniques like TLC, LC-MS, and NMR. | Can be more complex, often requiring cleavage of a small sample from the resin for analysis. |

| Scalability | Well-established for both small and large scales. | Can be limited by the loading capacity of the solid support. scispace.com |

| Automation | Possible but can be complex. | Highly amenable to automation for library synthesis. |

Continuous Flow Methodologies

Continuous flow chemistry has emerged as a highly efficient and safe alternative to traditional batch processing for chemical synthesis. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This methodology offers significant advantages, including superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for high-throughput production and automation. researchgate.netrsc.org

The synthesis of this compound can be adapted to a continuous flow process. A typical setup would involve two separate inlet streams, one containing phenol and a base (e.g., potassium carbonate) in a suitable solvent, and the other containing butyl chloroformate in the same or a miscible solvent. These streams would be combined at a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The length of the coil and the flow rate would be adjusted to control the residence time, ensuring the reaction goes to completion. The output stream would then pass through a back-pressure regulator to maintain the desired pressure and could be directed to an in-line purification module, such as a scavenger column to remove any unreacted starting materials or by-products.

The improved thermal management in flow reactors is particularly beneficial for controlling exothermic reactions, preventing the formation of thermal degradation products and improving selectivity. This approach has been successfully applied to the synthesis of various carbonates and other organic compounds. nih.gov

Table 2: Proposed Parameters for Continuous Flow Synthesis of this compound

| Parameter | Proposed Range/Value | Rationale |

|---|---|---|

| Reactors | Phenol & Base; Butyl Chloroformate | Standard precursors for carbonate synthesis. |

| Solvent | Acetonitrile (B52724), Tetrahydrofuran (THF) | Good solubility for reactants and inert under reaction conditions. |

| Flow Rate | 0.1 - 10 mL/min | Allows for control over residence time, influencing conversion. |

| Reactor Temperature | 25 - 100 °C | Optimizes reaction kinetics while minimizing decomposition. |

| Residence Time | 1 - 20 minutes | Shorter times are possible due to enhanced heat and mass transfer. researchgate.net |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Purification | In-line scavenger resin (e.g., amine-based to remove excess chloroformate) | Enables continuous purification, yielding a cleaner product stream. sopachem.com |

Precursor Design and Derivatization Strategies for this compound Analogues

The modular nature of this compound allows for the generation of a wide array of analogues through strategic modification of its precursors: the butyl alcohol and the phenol. These modifications can alter the steric and electronic properties of the final molecule, tailoring it for various applications.

Precursor Design

The structure of the alkyl chain and the phenyl ring can be systematically varied.

Alkyl Chain Modification : Instead of n-butanol, other isomers such as iso-butanol, sec-butanol, or tert-butanol can be employed. The use of tert-butanol, for example, leads to the synthesis of tert-butyl phenyl carbonate, a widely used reagent in organic synthesis for introducing the tert-butoxycarbonyl (Boc) protecting group. orgsyn.orgchemimpex.com Additionally, the chain length can be varied by using other alcohols (e.g., propanol, pentanol) to modulate the lipophilicity of the resulting carbonate.

Phenyl Ring Substitution : The core of derivatization lies in modifying the phenol precursor. A vast number of substituted phenols are commercially available or can be readily synthesized. Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) onto the phenyl ring can significantly impact the reactivity and properties of the resulting carbonate. rhhz.net For instance, the synthesis of symmetrical diaryl carbonates often utilizes phenols like 2-methylphenol or 4-methoxyphenol. google.com

Derivatization Strategies

Classic and modern organic reactions can be employed to create a diverse range of phenol precursors. nih.gov

Electrophilic Aromatic Substitution : The phenyl ring of phenol is highly activated towards electrophilic substitution. Reactions such as halogenation (chlorination, bromination), nitration, and Friedel-Crafts alkylation or acylation can be used to introduce substituents at the ortho and para positions.

Modification of Existing Substituents : If a substituted phenol is used as a starting point, its functional groups can be further modified. For example, a nitro group can be reduced to an amino group, which can then undergo a plethora of further reactions. A phenylketone fragment can be derivatized at its carbonyl group or aliphatic side chains. rhhz.netnih.gov

These strategies allow for the creation of a large library of this compound analogues. The choice of precursors and the derivatization pathway directly influence the physicochemical properties of the final products.

Table 3: Examples of Precursors for this compound Analogues

| Alkyl Precursor | Phenyl Precursor | Resulting Analogue Name | Potential Property Modification |

|---|---|---|---|

| n-Butanol | 4-Nitrophenol | Butyl 4-nitrophenyl carbonate | Increased electrophilicity of the carbonate carbonyl. |

| tert-Butanol | Phenol | tert-Butyl phenyl carbonate | Used as a Boc-protecting group reagent. chemimpex.com |

| n-Butanol | 4-Methoxyphenol | Butyl 4-methoxyphenyl (B3050149) carbonate | Increased electron density on the phenyl ring. |

| n-Butanol | 2,4-Dichlorophenol | Butyl 2,4-dichlorophenyl carbonate | Altered steric hindrance and electronic properties. |

Mechanistic Investigations of Reactions Involving Butyl Phenyl Carbonate

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The reactivity of butyl phenyl carbonate in nucleophilic acyl substitution reactions is dictated by the electrophilicity of its carbonyl carbon. Several factors contribute to this electrophilicity:

Inductive and Resonance Effects: The two oxygen atoms attached to the carbonyl carbon are electron-withdrawing through induction, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, lone pairs on these oxygen atoms can be donated to the carbonyl carbon via resonance, which decreases its electrophilicity. In carbonates, the resonance effect is significant. The phenyl group, with its electron-withdrawing nature, can further influence the electron density at the adjacent oxygen and, consequently, the carbonyl carbon.

Steric Hindrance: The butyl and phenyl groups flanking the carbonyl group can sterically hinder the approach of a nucleophile. The bulky tert-butyl group, for example, can significantly slow down the rate of nucleophilic attack compared to a less hindered alkyl group.

Nature of the Leaving Group: The stability of the potential leaving groups (butoxide and phenoxide) plays a crucial role. The phenoxide ion is a better leaving group than the butoxide ion because its negative charge is stabilized by resonance over the aromatic ring, making it a weaker base. Reactions that favor the departure of the more stable leaving group are generally more favorable. masterorganicchemistry.com

| Factor | Influence on Carbonyl Carbon Electrophilicity | Effect on Reactivity |

|---|---|---|

| Inductive Effect of Oxygen Atoms | Increases | Increases |

| Resonance Effect of Oxygen Atoms | Decreases | Decreases |

| Electron-withdrawing Nature of Phenyl Group | Increases | Increases |

| Steric Hindrance from Butyl and Phenyl Groups | Decreases accessibility | Decreases |

The nucleophilic acyl substitution reaction of this compound proceeds through a multi-step mechanism involving transient species.

Tetrahedral Intermediate: The initial attack of a nucleophile on the carbonyl carbon breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. This intermediate is a high-energy species. researchgate.net The stability of this intermediate is influenced by the ability of the attached groups to accommodate the change in geometry and electron density. The reaction then proceeds by the reformation of the carbon-oxygen double bond and the expulsion of one of the leaving groups. masterorganicchemistry.com

Transition States: Each step in the reaction mechanism (formation and breakdown of the tetrahedral intermediate) proceeds through a transition state, which is the point of highest energy along the reaction coordinate for that step. The structure of the transition state resembles both the reactants and the products of that particular step. For instance, in the formation of the tetrahedral intermediate, the transition state involves the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl pi bond. Computational studies on related carbonate systems can provide insights into the geometry and energy of these transition states.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of reactions involving this compound, offering deeper mechanistic understanding.

The hydrolysis of this compound, the reaction with water, can be catalyzed by acid or base. The rate of this reaction is a measure of the compound's stability in aqueous environments.

Alkaline Hydrolysis: The alkaline hydrolysis of t-butyl phenyl carbonate has been studied, particularly in the presence of micelles. acs.org The reaction proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. The second-order rate constants for the alkaline hydrolysis of various esters provide a basis for comparison. For example, the rate constants for the alkaline hydrolysis of a series of synthetic organic esters have been determined, showing the influence of different substituents on reactivity. chemrxiv.org

| Ester | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| Butylparaben | (1.24 ± 0.03) × 10⁻⁴ | pH 13, Room Temperature | chemrxiv.org |

| Butyl benzyl (B1604629) phthalate | (5.95 ± 0.08) × 10⁻² | pH 13, Room Temperature | chemrxiv.org |

Activation Energy: The activation energy (Ea) for the hydrolysis reaction can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. This value represents the minimum energy required for the reaction to occur and provides insight into the energy barrier of the transition state. While specific values for this compound are not readily available in the provided context, studies on related esters demonstrate the methodology for their determination. amu.edu.pl

Unsymmetrical carbonates like this compound can undergo disproportionation (or symmetrization) to form symmetrical carbonates, namely dibutyl carbonate and diphenyl carbonate.

This reaction is typically an equilibrium process and can be influenced by catalysts. The position of the equilibrium depends on the relative thermodynamic stabilities of the reactants and products. Catalysts, often Lewis or Brønsted acids or bases, can accelerate the attainment of this equilibrium. For instance, various catalysts are employed in the transesterification of dimethyl carbonate with phenol (B47542) to produce diphenyl carbonate, a process that involves the intermediate formation and subsequent reaction of an unsymmetrical carbonate, methyl phenyl carbonate. mdpi.com

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. For nucleophilic acyl substitution reactions of this compound, the solvent can influence the stability of the reactants, the tetrahedral intermediate, and the transition states.

Polar Protic vs. Aprotic Solvents: Polar protic solvents, such as water and alcohols, can solvate both the nucleophile and the leaving group through hydrogen bonding, potentially affecting their reactivity. They can also stabilize the charged tetrahedral intermediate. Polar aprotic solvents, like acetonitrile (B52724) or dimethylformamide, are also capable of solvating charged species but lack the ability to donate hydrogen bonds. The choice of solvent can therefore alter the energy profile of the reaction and, in some cases, even the reaction mechanism. youtube.com For example, the kinetics of the alkaline hydrolysis of butyl acetate (B1210297) have been studied in water-1,4-dioxane solvent systems, demonstrating the impact of the solvent composition on the reaction rate. epa.gov

Micellar Catalysis: The rate of hydrolysis of t-butyl phenyl carbonate has been shown to be influenced by the presence of micelles. Cationic micelles can catalyze the alkaline hydrolysis, while both cationic and anionic micelles can inhibit the spontaneous hydrolysis. This phenomenon is attributed to the partitioning of the ester and the nucleophile between the aqueous and micellar phases, which alters their local concentrations and the stability of the transition state. researchgate.netsci-hub.se

Chemoselective and Regioselective Reactivity Profiling

The differential reactivity of the two ester groups within this compound—the butoxy and the phenoxy moieties—forms the basis of its chemoselective and regioselective behavior. The electronic disparity between the electron-donating butyl group and the electron-withdrawing phenyl group influences the susceptibility of the adjacent carbonyl carbon to nucleophilic attack, as well as the stability of the potential leaving groups.

Selective Reactions of this compound with Multifunctional Substrates

In reactions with multifunctional substrates, such as amino alcohols, the inherent differences in the nucleophilicity of the functional groups, in conjunction with the electronic properties of this compound, dictate the reaction's outcome. Generally, the more nucleophilic amine group will preferentially attack the carbonate. The subsequent course of the reaction depends on which group is expelled from the tetrahedral intermediate.

Research on analogous unsymmetrical carbonates has shown that in the presence of a primary amine, the reaction can proceed via two main pathways, leading to the formation of a carbamate (B1207046) and either phenol or butanol as a byproduct. The phenoxide ion is a better leaving group than the butoxide ion due to the greater stabilization of the negative charge on the aromatic ring. Consequently, the reaction predominantly yields the corresponding butyl carbamate and phenol.

For instance, in a reaction with a generic amino alcohol, the primary amino group would be expected to react selectively over the less nucleophilic hydroxyl group. The regioselectivity of the carbonate cleavage would favor the displacement of the phenoxy group.

Table 1: Illustrative Chemoselective Reaction of this compound with an Amino Alcohol

| Reactant 1 | Reactant 2 | Major Product | Minor Product | Byproduct |

| This compound | 2-Aminoethanol | N-(2-Hydroxyethyl) butyl carbamate | N-(2-Hydroxyethyl) phenyl carbamate | Phenol |

This chemoselectivity is a key feature in the application of unsymmetrical carbonates as protecting groups or in the synthesis of more complex molecules, allowing for the selective modification of one functional group in the presence of others.

In the context of transition metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylations, unsymmetrical carbonates like this compound can serve as effective precursors to π-allyl palladium intermediates. The regioselectivity of the subsequent nucleophilic attack is a subject of intensive study. While direct studies on this compound are limited, research on similar unsymmetrical allylic carbonates has demonstrated that the regioselectivity is highly dependent on the nature of the catalyst, the ligands employed, and the nucleophile. For example, rhodium catalysts have been shown to favor substitution at the carbon atom that originally bore the carbonate leaving group, often proceeding with retention of stereochemistry.

Stereochemical Outcomes in Asymmetric Transformations

The involvement of this compound and its analogues in asymmetric transformations, particularly in transition metal-catalyzed reactions, has significant implications for the synthesis of chiral molecules. The stereochemical outcome of these reactions is often determined by the chiral environment created by the catalyst and its ligands.

In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a well-established method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, the carbonate group acts as a leaving group to generate a π-allylpalladium intermediate. The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack on this intermediate.

While specific data for this compound is not extensively documented, the principles can be illustrated with analogous systems. For example, the kinetic resolution of racemic unsymmetrical allylic carbonates using a chiral palladium catalyst and a suitable nucleophile can provide both the enantioenriched allylic substrate and the chiral product with high enantioselectivity.

Table 2: Representative Stereochemical Outcomes in a Palladium-Catalyzed Asymmetric Allylic Alkylation of a Generic Unsymmetrical Allylic Carbonate

| Chiral Ligand | Nucleophile | Product Enantiomeric Excess (ee) | Recovered Substrate Enantiomeric Excess (ee) |

| (S)-BINAP | Dimethyl malonate | >95% | >90% |

| (R,R)-Trost Ligand | Phthalimide | >98% | >95% |

The diastereoselectivity of reactions involving this compound can also be controlled. For instance, in reactions with chiral substrates containing multiple reactive sites, the inherent diastereoselectivity of the substrate can be either enhanced or overridden by the choice of catalyst and reaction conditions. In the direct asymmetric allylic alkylation of butenolides with Morita-Baylis-Hillman carbonates, excellent diastereoselectivities have been achieved, leading to the formation of adjacent quaternary and tertiary chiral centers. acs.org

Advanced Spectroscopic Characterization Methodologies for Butyl Phenyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For butyl phenyl carbonate, the ¹H NMR spectrum displays distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butyl group. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl moiety. chemicalbook.com

To confirm the connectivity between these atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds. harvard.edu For this compound, COSY would show correlations between adjacent protons within the butyl chain (e.g., between the -CH₂- group adjacent to the oxygen and the next -CH₂- group) and between adjacent ortho, meta, and para protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between a proton and the carbon atom to which it is directly attached. emerypharma.com HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the tert-butyl group at approximately 1.55 ppm would show a cross-peak with the corresponding methyl carbon signal.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.36 | Multiplet | Aromatic Protons (Phenyl) |

| 7.21 | Multiplet | Aromatic Protons (Phenyl) |

| 7.16 | Multiplet | Aromatic Protons (Phenyl) |

| 1.55 | Singlet | tert-Butyl Protons (-C(CH₃)₃) |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.5 | Carbonyl Carbon (C=O) |

| 151.2 | Aromatic Carbon (C-O) |

| 129.3 | Aromatic Carbons (CH) |

| 125.8 | Aromatic Carbon (CH) |

| 120.8 | Aromatic Carbons (CH) |

| 82.7 | Quaternary Carbon (-O-C(CH₃)₃) |

| 27.7 | Methyl Carbons (-C(CH₃)₃) |

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and hindered rotation. nih.gov In this compound, rotation around the C(phenyl)-O and O-C(carbonyl) single bonds can be restricted. By recording NMR spectra at different temperatures, one can observe changes in the appearance of signals. scielo.br At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single time-averaged signal. The energy barriers for these rotational processes can be calculated from the coalescence temperature and the frequency difference between the signals of the distinct conformers. ijsr.in This analysis provides critical insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically found in the region of 1750-1780 cm⁻¹. Other significant absorptions include those for the C-O stretching vibrations of the carbonate group, which appear as two distinct bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹. libretexts.org The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching modes that are unique to the entire molecular structure.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | Stretching | Aromatic C-H |

| ~2980-2850 | Stretching | Aliphatic C-H |

| ~1760 | Stretching | Carbonyl (C=O) |

| ~1600, ~1490 | Stretching | Aromatic C=C |

| ~1280-1210 | Asymmetric Stretching | Ester C-O |

| ~1160 | Symmetric Stretching | Ester C-O |

Vibrational spectroscopy, particularly IR, is well-suited for the real-time, in situ monitoring of chemical reactions. For the synthesis of this compound, which could be formed from a reaction involving a phenol (B47542) and a butyl chloroformate derivative, IR spectroscopy can track the reaction's progress. By monitoring the disappearance of the characteristic O-H stretching band of the phenol reactant (around 3200-3600 cm⁻¹) and the simultaneous appearance and increase in intensity of the strong carbonyl (C=O) band of the this compound product (around 1760 cm⁻¹), one can follow the conversion of reactants to products in real time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading without the need for offline sampling and analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry provides both the molecular weight and structural information through analysis of fragmentation patterns.

The mass spectrum of tert-butyl phenyl carbonate shows a molecular ion (M⁺˙) peak corresponding to its molecular weight (194.23 g/mol ). nist.gov The fragmentation is often dominated by pathways that lead to stable carbocations or neutral molecules. A primary fragmentation route is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable fragment ion. Another significant pathway involves the cleavage of the carbonate group. Common fragmentation patterns for this compound include the loss of isobutylene (B52900) (C₄H₈) via a rearrangement, and the loss of carbon dioxide (CO₂). The analysis of these fragment ions allows for the confirmation of the compound's structure and connectivity.

| m/z | Proposed Fragment Ion/Neutral Loss |

|---|---|

| 194 | [M]⁺˙ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 138 | [M - C₄H₈]⁺˙ (Loss of isobutylene) |

| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Data derived from the NIST WebBook for tert-Butyl phenyl carbonate. nist.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₁H₁₄O₃, the theoretical monoisotopic mass is calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for the unequivocal confirmation of the elemental formula.

The exact mass distinguishes this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). This high degree of certainty in the molecular formula is the first critical step in structural elucidation and purity assessment.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Theoretical Monoisotopic Mass | 194.0943 Da |

| Commonly Observed Adducts (m/z) | [M+H]⁺: 195.1016 |

| [M+Na]⁺: 217.0835 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. This technique, often involving collision-induced dissociation (CID), generates a fragmentation pattern that serves as a unique fingerprint of the molecule's structure.

In an MS/MS experiment, the molecular ion ([C₁₁H₁₄O₃]⁺˙ at m/z 194) is isolated in the first stage of the mass spectrometer. It is then subjected to fragmentation in a collision cell. The resulting fragment ions are analyzed in the second stage, providing clear evidence of the compound's connectivity. Key fragmentation pathways for this compound include the characteristic loss of the tert-butyl group and cleavages around the carbonate moiety.

Key Fragmentation Pathways:

Loss of Isobutene: A common pathway involves a rearrangement to lose a neutral molecule of isobutene (56 Da), resulting in a fragment ion corresponding to phenol plus CO₂ at m/z 138.

Formation of Tert-butyl Cation: Cleavage can result in the formation of the stable tert-butyl cation at m/z 57.

Formation of Phenoxy Cation: Cleavage of the carbonate ester bond can lead to the formation of a phenoxy cation at m/z 93.

Loss of CO₂: Fragmentation may also involve the loss of carbon dioxide (44 Da) from precursor ions.

Analyzing these specific neutral losses and characteristic fragment ions allows for the unambiguous confirmation of the butyl and phenyl carbonate structural components.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| 194 | 138 | [M - C₄H₈]⁺˙ (Loss of isobutene) |

| 194 | 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) |

| 194 | 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 194 | 57 | [C₄H₉]⁺ (Tert-butyl cation) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical state of the elements within a molecule. For this compound, XPS can differentiate the distinct chemical environments of the carbon and oxygen atoms.

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state or local bonding environment.

Carbon (C 1s): The C 1s spectrum of this compound is expected to show at least four distinct peaks. The carbon atom in the carbonate group (O=C-O) will appear at the highest binding energy (around 289-290 eV) due to its bonding to three electronegative oxygen atoms. The carbons of the phenyl ring bonded to oxygen (C-O) will appear at a lower binding energy, followed by the aliphatic carbons of the tert-butyl group (C-C) and the aromatic carbons not bonded to oxygen (C=C).

Oxygen (O 1s): The O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the two ether-linked oxygens (C-O-C). The carbonyl oxygen typically has a higher binding energy than the singly bonded oxygens due to the double bond character.

| Atom | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | O-C=O (Carbonate) | ~289.5 |

| C 1s | Phenyl C-O | ~286.5 |

| C 1s | Quaternary Butyl C-O | ~286.0 |

| C 1s | Aromatic C-C/C-H | ~284.8 |

| C 1s | Aliphatic C-C (methyl) | ~285.0 |

| O 1s | C=O (Carbonyl) | ~533.5 |

| O 1s | C-O (Ester/Ether) | ~532.0 |

Synchrotron-Based Spectroscopic Techniques for Advanced Structural Insights

Synchrotron light sources produce extremely bright, tunable X-ray beams that enable advanced spectroscopic measurements not possible with conventional laboratory instruments. acs.org These techniques can provide exceptionally detailed insights into the electronic structure and bonding of this compound.

One such technique is Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Spectroscopy (XAS). By precisely tuning the synchrotron X-ray energy across the carbon or oxygen absorption edges, NEXAFS probes the transitions of core-level electrons to unoccupied molecular orbitals.

For this compound, NEXAFS can:

Characterize π Orbitals:* The C K-edge NEXAFS spectrum would reveal sharp resonances corresponding to transitions from C 1s orbitals to the π* orbitals of the carbonate C=O bond and the phenyl ring. The precise energy and intensity of these features provide detailed information about the electronic structure and orientation of these functional groups.

Probe σ Orbitals:* Transitions to higher-energy unoccupied σ* orbitals related to the C-O, C-C, and C-H bonds can also be observed, offering insights into bond lengths and local geometry.

The high flux of synchrotron sources allows for the analysis of very small or dilute samples. acs.org Furthermore, the polarized nature of synchrotron radiation can be used to determine the molecular orientation of this compound when adsorbed on a surface. These advanced capabilities provide a level of structural and electronic detail that is unattainable with more conventional methods. nih.gov

Computational and Theoretical Chemistry Studies of Butyl Phenyl Carbonate

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are ideal for single, static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve.

For a flexible molecule like Butyl phenyl carbonate, with rotatable bonds in its butyl chain, MD simulations can map out the conformational landscape. This involves identifying the various low-energy conformers (rotational isomers) and determining their relative populations and the energy barriers for interconversion between them. nih.gov Force fields, which are sets of empirical energy functions (e.g., AMBER, CHARMM), are used to define the potential energy of the system. biorxiv.orgresearchgate.net

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound in a condensed phase (e.g., as a pure liquid or in a solvent). These simulations can characterize the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. acs.org Although specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to other organic carbonates to understand their liquid structure and interfacial behavior. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. DFT calculations are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

For instance, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data, such as the IR spectrum available in the NIST Chemistry WebBook, to aid in the assignment of vibrational modes to specific molecular motions (e.g., C=O stretching, C-O stretching, phenyl ring modes). nih.govnist.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to confirm the molecular structure and assign specific resonances to each nucleus in the this compound molecule. nih.govdergipark.org.tr This synergy between computational prediction and experimental measurement is invaluable for structural elucidation.

Reaction Pathway Modeling and Transition State Identification

Theoretical chemistry methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and decomposition of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathways. acs.org

This modeling involves calculating the energies of reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier of the reaction. youtube.comarxiv.org Various algorithms exist to search for these first-order saddle points on the PES. arxiv.org

Applications of Butyl Phenyl Carbonate in Advanced Organic Synthesis

Strategic Utilization as a Protecting Group in Complex Molecule Construction

Butyl phenyl carbonate, specifically tert-butyl phenyl carbonate, is a widely employed reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group. chemimpex.comtcichemicals.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation, after which it can be selectively removed. organic-chemistry.orgwikipedia.org The Boc group is particularly favored for its stability under a range of conditions and the relative ease of its removal under specific acidic conditions. wikipedia.orgmasterorganicchemistry.com

Tert-butyl phenyl carbonate serves as an effective agent for the tert-butoxycarbonylation of various functional groups, most notably amines and hydroxyl groups. chemimpex.com This process, known as Boc-protection, is fundamental in multi-step organic synthesis, particularly in peptide synthesis and the creation of complex pharmaceutical compounds. chemimpex.comresearchgate.net

The reaction involves the nucleophilic attack of an amine or alcohol on the carbonyl carbon of tert-butyl phenyl carbonate, leading to the transfer of the tert-butoxycarbonyl group and the formation of a carbamate (B1207046) or a carbonate ester, respectively. Phenol (B47542) is released as a byproduct. This method is often preferred over other Boc-introducing reagents like di-tert-butyl dicarbonate (B1257347) (Boc)₂O due to its handling properties and specific reactivity. orgsyn.org

A key advantage of using alkyl phenyl carbonates like tert-butyl phenyl carbonate is the high degree of chemoselectivity observed in the protection of polyamines. Studies have shown that primary amines react much faster than secondary amines, allowing for the selective protection of primary amino groups even in the presence of secondary ones within the same molecule. kiku.dk This selectivity is crucial in the synthesis of complex polyamine structures where differential protection is required. researchgate.net

Table 1: Comparison of Reagents for Boc Protection

| Reagent | Common Name | Key Features |

|---|---|---|

| tert-Butyl phenyl carbonate | Boc-OPh | Good selectivity for primary amines; stable and easy to handle. orgsyn.orgkiku.dk |

| Di-tert-butyl dicarbonate | (Boc)₂O / Boc Anhydride | Highly reactive; widely used but can be less selective. masterorganicchemistry.comorgsyn.org |

The removal of the Boc group, or deprotection, is a critical step that must be accomplished without affecting other sensitive functional groups in the molecule. The Boc group is characteristically labile under acidic conditions. orgsyn.org

Common deprotection strategies include:

Strong Acids: Concentrated strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are most commonly used. masterorganicchemistry.comgoogle.com The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and release carbon dioxide and the free amine or alcohol. masterorganicchemistry.com

Lewis Acids: Reagents like cerium(III) chloride and zinc bromide can also catalyze the removal of the Boc group. google.comorganic-chemistry.org

Thermal Cleavage: Heating to temperatures above 80-90°C can also effect the removal of the Boc group, though this method is less common due to the harsh conditions which may not be suitable for complex substrates. wikipedia.orgorgsyn.orggoogle.com

Fluorinated Alcohols: A method utilizing fluorinated alcohols provides an alternative for deprotecting t-butyl esters and BOC carbonates by heating in a fluorinated alcohol solution. google.com

Role as a Reagent in Carbonate Bond Formation and Rearrangement Reactions

Beyond its primary role in forming carbamates for protection, tert-butyl phenyl carbonate is intrinsically a reagent for carbonate bond formation. In its reaction with alcohols, it forms new carbonate esters. chemimpex.com While its use in creating complex carbonate linkages is less highlighted than its role in Boc protection, the fundamental reactivity remains.

The involvement of this compound in significant rearrangement reactions is not extensively documented in the literature. Rearrangement reactions typically involve the migration of a carbon skeleton or a substituent within a molecule. thermofisher.comlibretexts.org While carbamates and carbonates can undergo certain rearrangements, tert-butyl phenyl carbonate is primarily utilized as a straightforward acylating agent for transferring the Boc group, rather than as a precursor for molecular rearrangements.

Intermediate in the Synthesis of Pharmaceutical Precursors and Active Compounds

Tert-butyl phenyl carbonate is a valuable tool in the pharmaceutical industry, facilitating complex synthetic pathways in drug development. chemimpex.com Its ability to selectively protect functional groups allows for the efficient construction of intricate molecular architectures found in active pharmaceutical ingredients (APIs).

One of the most powerful applications of tert-butyl phenyl carbonate is in the selective synthesis of mono-carbamate-protected polyamines. researchgate.net Polyamines are organic compounds with two or more primary amino groups that are crucial building blocks for many biologically active molecules. kiku.dk Selective protection of one amino group in a diamine or a primary amine in a polyamine is a significant synthetic challenge. orgsyn.org

Using tert-butyl phenyl carbonate provides a simple, efficient, and selective method for preparing mono-Boc-protected diamines, often without the need for column chromatography. orgsyn.org The procedure has been demonstrated to work effectively for the introduction of Boc, Cbz, and Alloc protecting groups using the corresponding alkyl phenyl carbonates. researchgate.net This method shows remarkable regioselectivity, for instance, by protecting a primary amine on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon. kiku.dk

Table 2: Yields of Mono-Boc-Protected α,ω-Alkanediamines using tert-Butyl Phenyl Carbonate

| Diamine | Product | Yield (%) |

|---|---|---|

| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | 98 |

| 1,3-Propanediamine | (3-Aminopropyl)carbamic acid tert-butyl ester | 96 |

| 1,4-Butanediamine | (4-Aminobutyl)carbamic acid tert-butyl ester | 97 |

Data sourced from research on selective carbamate protection of polyamines. kiku.dk

Tert-butyl phenyl carbonate also plays a role as a reagent in the synthesis of important nitrogen-containing heterocyclic compounds. For example, it has been used in the synthesis of 2-nitroindoles. sigmaaldrich.comchemsrc.com These compounds are valuable intermediates for creating more complex molecules, such as pyrrolo[2,3-b]indoles, through subsequent reactions. researchgate.net In these synthetic sequences, the Boc group, introduced via a reagent like tert-butyl phenyl carbonate, serves to protect the indole (B1671886) nitrogen, which facilitates subsequent reactions at other positions of the indole ring before being removed. researchgate.net

Application in the Synthesis of Agrochemicals and Specialty Chemicals

While direct, large-scale applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available research, its role as a highly selective reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto primary amines suggests its utility in this field. Many modern agrochemicals, including certain classes of herbicides, insecticides, and fungicides, contain primary or secondary amine functionalities that require protection during multi-step synthetic sequences. The selective protection of these groups is crucial to prevent unwanted side reactions and ensure the correct assembly of the final active molecule.

The high selectivity of this compound for primary amines over secondary amines, and its ability to achieve mono-protection of diamines, makes it a potentially valuable tool for the synthesis of complex agrochemical intermediates. For instance, in the synthesis of a hypothetical insecticide containing both a primary and a secondary amine, this compound could be employed to selectively protect the more reactive primary amine, allowing for subsequent chemical modification at other positions of the molecule. This level of control is essential for the efficient and cost-effective production of sophisticated agrochemical products.

In the realm of specialty chemicals, the application of this compound is more explicitly established. It serves as a key reagent in the synthesis of carbamate-protected polyamines, which are important building blocks for various functional materials and biologically active molecules. orgsyn.org The selective mono-protection of symmetrical α,ω-alkanediamines is a notable example of its utility. kiku.dk This selectivity is difficult to achieve with other reagents like di-tert-butyl dicarbonate, which often leads to mixtures of mono- and di-protected products.

The research conducted by Pittelkow et al. provides detailed findings on the selective carbamate protection of polyamines using alkyl phenyl carbonates, including tert-butyl phenyl carbonate. Their work demonstrates that reacting α,ω-diamines with one equivalent of tert-butyl phenyl carbonate in ethanol (B145695) under reflux affords the mono-Boc-protected diamine in good to high yields. This method is advantageous as it avoids the need for a large excess of the diamine, which is often required when using di-tert-butyl dicarbonate. kiku.dk

The following table summarizes the results from the selective mono-Boc protection of various α,ω-diamines using tert-butyl phenyl carbonate, highlighting the yields of the resulting mono-protected products.

| Diamine | Product | Yield (%) |

| 1,2-Ethanediamine | tert-Butyl (2-aminoethyl)carbamate | 51 |

| 1,3-Propanediamine | tert-Butyl (3-aminopropyl)carbamate | 68 |

| 1,4-Butanediamine | tert-Butyl (4-aminobutyl)carbamate | 80 |

| 1,5-Pentanediame | tert-Butyl (5-aminopentyl)carbamate | 82 |

| 1,6-Hexanediamine | tert-Butyl (6-aminohexyl)carbamate | 85 |

Furthermore, this compound is utilized in the synthesis of more complex specialty chemicals, such as small molecule inhibitors of acetyl-CoA carboxylase, which are being investigated for various therapeutic applications. Its role in the synthesis of 2-nitroindoles also points to its utility in creating specialized heterocyclic compounds that are of interest in medicinal chemistry and materials science. sigmaaldrich.com The ability to selectively introduce the Boc group is fundamental to the construction of these intricate molecular architectures.

Integration of Butyl Phenyl Carbonate in Materials Science and Polymer Chemistry

Precursor in the Synthesis of Polycarbonate Resins and Polymers

The synthesis of polycarbonates, a class of high-performance thermoplastics, traditionally relies on monomers like bisphenol A (BPA) and a carbonate source such as phosgene (B1210022) or diphenyl carbonate (DPC). uwb.edu.plumd.edu The melt transesterification process, which typically uses DPC, is a prominent phosgene-free method. uwb.edu.plumd.edu In this context, substituted diaryl or alkyl-aryl carbonates like butyl phenyl carbonate are investigated as potential alternatives or intermediates.

While tert-butyl phenyl carbonate is noted for its role as an ingredient in the synthesis of polycarbonate plastics, the direct application of n-butyl phenyl carbonate as a primary monomer in large-scale melt polymerization is less documented. chemimpex.com However, its chemistry is relevant in alternative synthesis routes. For instance, in the synthesis of diphenyl carbonate via the transesterification of dibutyl carbonate (DBC) with phenol (B47542), this compound (BPC) is formed as a key intermediate. rsc.org The process involves two main reactions:

Transesterification: Dibutyl carbonate + Phenol → this compound + Butanol

Disproportionation: 2 this compound → Diphenyl carbonate + Dibutyl carbonate

This pathway highlights the role of this compound within the broader landscape of polycarbonate monomer production.

The design of monomers is a critical strategy for tuning the final properties of polymers. By incorporating different chemical moieties into the monomer structure, properties such as glass transition temperature (Tg), mechanical strength, optical clarity, and degradability can be precisely controlled.

While specific studies on polymer property tailoring using this compound as a primary monomer are limited, general principles of monomer design can be applied. The incorporation of a butyl group into the polycarbonate backbone, for instance, would be expected to:

Increase Flexibility: The aliphatic butyl chain could lower the glass transition temperature (Tg) compared to a wholly aromatic polycarbonate, potentially creating more ductile materials.

Modify Solubility: The presence of the butyl group could alter the polymer's solubility in various organic solvents.

The table below illustrates how different functional groups on a carbonate monomer could theoretically influence polymer properties.

| Monomer Functional Group | Expected Influence on Polymer Properties | Example Compound |

| Alkyl (e.g., Butyl) | Increased flexibility, lower Tg, improved solubility in nonpolar solvents. | This compound |

| Aromatic (e.g., Phenyl) | High rigidity, high Tg, excellent thermal stability. | Diphenyl Carbonate |

| Electron-withdrawing | Increased reactivity for polymerization, potential for specific interactions. | Bis(methyl salicyl) carbonate |

| Sterically Hindered | Reduced crystallinity, altered reaction kinetics. | Di-(tert-butyl phenyl) carbonate |

The primary mechanism for polycarbonate synthesis involving phenyl carbonates is melt transesterification. umd.edu This process is a step-growth polymerization that proceeds via a series of equilibrium reactions. In the case of diphenyl carbonate reacting with a diol like BPA, phenol is eliminated as a byproduct. umd.edu

The reaction mechanism generally involves:

Initial Transesterification: The hydroxyl group of the diol attacks the carbonyl carbon of the phenyl carbonate, leading to the formation of a phenyl carbonate-terminated oligomer and the release of a phenol molecule.

Chain Growth: These oligomers then react with each other (polycondensation), eliminating more phenol and extending the polymer chain.

If this compound were used as a monomer with a diol, the mechanism would be analogous, but butanol would be the byproduct instead of phenol. The difference in the leaving group (phenoxide vs. butoxide) would significantly affect the reaction kinetics. Kinetic investigations into the transesterification of diphenyl carbonate with 1,4-butanediol (B3395766) have been conducted to understand the formation of poly(butylene carbonate). researchgate.net A similar kinetic model could be developed for reactions involving this compound, which would likely follow first-order kinetics with respect to the monomer and catalyst concentrations.

Functionalization of Polymeric Materials with this compound Moieties

Post-polymerization functionalization is a powerful technique for modifying the properties of existing polymers without altering their backbone structure. rsc.orgrsc.org This approach allows for the introduction of new functionalities that can impart properties such as hydrophilicity, biocompatibility, or reactivity for cross-linking.

While direct examples of using this compound to functionalize existing polymers are not prevalent in the literature, the phenyl carbonate group itself is a reactive moiety. It can react with nucleophiles, particularly amines, to form stable carbamate (B1207046) linkages. nih.gov This reactivity is the basis for its use in creating functional surfaces, as discussed in the following sections.

Theoretically, a polymer with pendant hydroxyl groups could be functionalized with this compound to introduce phenyl carbonate moieties. These groups could then serve as reactive sites for further modification, such as grafting side chains or attaching bioactive molecules. Common strategies for polycarbonate functionalization often involve other methods, such as "click chemistry" (e.g., thiol-ene and alkyne-azide reactions) on polymers synthesized from functional monomers. rsc.orgnih.gov

Creation of Reactive Nanoparticles from Substituted Phenyl Carbonates

A significant application of substituted phenyl carbonates in materials science is in the creation of reactive nanoparticles (NPs). nih.gov Research has shown that polysaccharide derivatives, such as cellulose (B213188) phenyl carbonates (CPC) and xylan (B1165943) phenyl carbonates (XPC), can self-assemble into well-defined, spherical nanoparticles. nih.gov These materials are of great interest for biomedical applications, where functionalized NPs can be used for drug delivery and sensing. nih.gov

The phenyl carbonate substituent serves a dual purpose:

It provides the necessary hydrophobicity to induce self-assembly of the polysaccharide backbone into a nanoparticle structure in an aqueous environment. nih.gov

It remains on the surface of the nanoparticle as a reactive group, accessible for subsequent chemical modification. nih.gov

This approach avoids the need for multi-step syntheses where one group is added to induce assembly and another is added for reactivity. nih.gov

The formation of nanoparticles from polysaccharide phenyl carbonates is typically achieved through dialysis-induced nanoprecipitation. nih.gov The hydrophobic polymer derivative is first dissolved in a suitable organic solvent, and this solution is then dialyzed against water. The gradual change in solvent polarity induces the hydrophobic polymer chains to aggregate and self-assemble into a stable nanoparticle dispersion. nih.gov

The morphology and stability of the resulting nanoparticles are highly dependent on the structure of the polysaccharide and the degree of substitution (DS) of the phenyl carbonate groups. Studies have shown that xylan phenyl carbonates (XPC) form stable, spherical nanoparticles with diameters between 100 and 200 nm over a broad range of DS values (from 0.42 to 1.82). nih.gov In contrast, cellulose phenyl carbonates (CPC) tend to form macroscopic aggregates under similar conditions, only forming well-defined particles in a narrow DS range. nih.gov This highlights the critical role of the polymer backbone structure in directing morphological control during self-assembly.

| Polymer Derivative | Degree of Substitution (DS) | Self-Assembly Outcome | Particle Size (Diameter) |

|---|---|---|---|

| Xylan Phenyl Carbonate (XPC) | 0.42 - 1.82 | Stable, spherical nanoparticles | ~100 - 200 nm |

| Cellulose Phenyl Carbonate (CPC) | Low to High | Mostly macroscopic aggregates | N/A (for aggregates) |

A key advantage of nanoparticles derived from phenyl carbonates is their inherently reactive surface. The phenyl carbonate groups are susceptible to nucleophilic attack by primary amines, forming a covalent carbamate linkage. nih.gov This reaction provides a straightforward and efficient method for the surface functionalization and covalent grafting of various molecules onto the nanoparticles under mild, aqueous conditions. nih.govresearchgate.net

This "grafting-to" approach has been successfully demonstrated by immobilizing molecules such as:

Functional Dyes: Amine-functionalized dyes have been coupled to the surface of XPC nanoparticles, confirming the reactivity of the surface phenyl carbonate groups. nih.gov

Biomolecules: Tumor-targeting antibodies, such as Cetuximab and Atezolizumab, have been directly immobilized on the surface of XPC nanoparticles. researchgate.net This functionalization allows the nanoparticles to specifically bind to cancer cells that express the corresponding antigens. researchgate.net

Chemical Degradation and Transformation Pathways of Butyl Phenyl Carbonate

Hydrolytic Degradation Studies in Aqueous and Mixed Media